molecular formula C5H5BrN6 B2453374 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 1783318-15-9

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No.: B2453374
CAS No.: 1783318-15-9
M. Wt: 229.041
InChI Key: YPWPLWLTSDXLOM-UHFFFAOYSA-N
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Description

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine (CAS 1783318-15-9) is a high-value chemical intermediate with significant potential in medicinal chemistry and oncology research. This compound serves as a versatile building block for the synthesis of novel pyrazolo[1,5-a][1,3,5]triazine derivatives, a scaffold identified as a potent inhibitor of cyclin-dependent kinases (CDKs) . Its primary research value lies in the development of targeted cancer therapies, particularly against pancreatic ductal adenocarcinoma (PDAC), one of the most aggressive and lethal tumor types . Derivatives based on this core structure have demonstrated remarkable cytotoxicity in PDAC immortalized cell lines (SUIT 2.28, PATU‐T, PANC‐1) with IC50 values ranging from 0.19 to 1.58 µM . These compounds function by inhibiting CDK7, a promising therapeutic target due to its dual role in regulating both cell cycle progression and gene transcription . CDK7 inhibition leads to significant downregulation of gene transcription, preferential inhibition of the mitotic cell cycle, induction of apoptosis, and disruption of cell migration . The bromine atom at the 8-position provides a reactive site for further functionalization, allowing researchers to explore structure-activity relationships and optimize selectivity and potency for specific kinase targets . This compound is intended for research purposes only in the development of potential protein kinase inhibitors. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN6/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H,(H4,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWPLWLTSDXLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1Br)N=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the reaction of pyrazolo[1,5-a][1,3,5]triazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at C8-Bromine

The C8 bromine serves as a key site for nucleophilic displacement, enabling functionalization:

  • Amination : Reaction with ammonia or primary/secondary amines replaces bromine with amine groups. For instance, treatment with morpholine in acetonitrile under reflux yields 8-morpholinopyrazolo[1,5-a] triazine-2,4-diamine .

  • Alkoxy substitution : Methanol or ethanol with NaH in THF replaces bromine with alkoxy groups (e.g., 8-methoxy derivatives) .

Example Reaction Pathway :

8-Br-Triazine+R-NH2AcCN, Δ8-RNH-Triazine+HBr[6]\text{8-Br-Triazine} + \text{R-NH}_2 \xrightarrow{\text{AcCN, Δ}} \text{8-RNH-Triazine} + \text{HBr} \quad[6]

Functionalization of Amine Groups (C2/C4)

The 2,4-diamine groups undergo alkylation, acylation, and condensation:

  • Alkylation : Benzylation using benzyl bromide/K₂CO₃ in DMF yields N2,N4-dibenzyl derivatives .

  • Acylation : Acetic anhydride in pyridine acetylates the amines, forming N-acetylated products .

Reaction Reagents/ConditionsYieldSource
BenzylationBnBr, K₂CO₃, DMF, 80°C89%
AcetylationAc₂O, pyridine, RT78%

Ring Expansion and Rearrangement

Under thermal or acidic conditions, the triazine ring undergoes rearrangements:

  • Ring expansion : Heating with alkyl halides (e.g., ethyl bromide) in DMSO forms pyrimido[4,5-e] thiadiazine derivatives via sulfur dioxide extrusion .

  • Dimroth rearrangement : In basic media (e.g., pyridine), the triazine ring reorganizes to form isomeric pyrazolo[3,4-e] thiadiazines .

Key Observation :

8-Br-TriazineΔ, DMSOPyrimido-thiadiazine+SO2[5]\text{8-Br-Triazine} \xrightarrow{\text{Δ, DMSO}} \text{Pyrimido-thiadiazine} + \text{SO}_2 \quad[5]

Cross-Coupling Reactions

The bromine at C8 participates in palladium-catalyzed couplings:

  • Suzuki coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄/K₂CO₃ introduces aryl groups at C8 .

  • Buchwald-Hartwig amination : Coupling with diarylamines forms 8-arylaminopyrazolo-triazines .

Coupling Type ConditionsYieldSource
Suzuki (C8-arylation)Pd(PPh₃)₄, K₂CO₃, DME/H₂O70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene65–78%

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 240°C (DSC analysis) .

  • pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (e.g., HCl) or bases (e.g., NaOH) .

Scientific Research Applications

Medicinal Applications

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has shown promising results in various biomedical applications:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant inhibitory effects on tumor cell lines. A study demonstrated that compounds with similar structures showed effective inhibition of thymidine phosphorylase (TP), an enzyme linked to cancer progression and angiogenesis .

Case Study:
In a molecular docking study involving several pyrazolo derivatives, it was found that certain modifications enhanced their binding affinity to TP. This suggests that this compound could be optimized for improved antitumor efficacy through structural modifications .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research indicates that triazole derivatives can act against various bacterial and fungal strains. The presence of the bromine atom in the structure enhances its biological activity .

Data Table: Antimicrobial Efficacy of Pyrazolo Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18
Control AntibioticE. coli20
Control AntibioticS. aureus22

Material Science Applications

Beyond medicinal uses, this compound is being explored in material science:

Dye Synthesis

The compound has been utilized in synthesizing novel dyes with antibacterial properties for textile applications. A study reported the successful incorporation of bromopyrazolo derivatives into azo dyes that demonstrate effective colorfastness and antimicrobial activity on fabrics .

Case Study:
The synthesis of a bromopyrazolo-containing azo dye was achieved by coupling it with cyanoethyl cellulose. The resulting dye exhibited excellent UV shielding properties and antimicrobial behavior against common pathogens .

Mechanism of Action

The mechanism of action of 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a][1,3,5]triazine: The parent compound without the bromine substitution.

    8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: A similar compound with a chlorine atom instead of bromine.

    8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: A similar compound with an iodine atom instead of bromine.

Uniqueness

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in the design of new materials or pharmaceuticals.

Biological Activity

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound's structure can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. The molecular formula is C5_5H5_5BrN6_6, with a molecular weight of approximately 220.06 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).
  • Findings : The compound exhibited moderate cytotoxicity against these cell lines at specific concentrations. However, it did not show significant inhibition against key protein kinases involved in cancer progression, such as CDK2 and Abl kinases .
Cell Line IC50 (µM) Activity
MCF-715Moderate
K-56220Moderate

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies:

  • Pathogens Tested : Gram-positive and Gram-negative bacteria.
  • Results : The compound demonstrated varying degrees of antibacterial activity. Notably, it was more effective against Gram-positive bacteria than Gram-negative strains.
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli>64Less effective

Antiviral Activity

In addition to its anticancer and antimicrobial activities, the antiviral potential of this compound has also been investigated:

  • Viruses Tested : Herpes Simplex Virus (HSV) and others.
  • Mechanism : Molecular docking studies suggest that this compound may inhibit viral replication by interfering with viral enzymes.

Case Studies

A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of a series of pyrazolo derivatives that included this compound. The study provided insights into structure-activity relationships (SAR) that are crucial for optimizing the biological efficacy of these compounds .

Q & A

Basic: What are the key synthetic routes for 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine?

The synthesis typically involves halogenation and substitution reactions. For example:

  • Sealed-tube reactions : Heating precursors like pyrazolo-triazine derivatives with brominating agents in dry dioxane or methanol under controlled conditions yields brominated products. Substitution reactions with amines (e.g., benzylamine) at 50–90°C introduce amino groups .
  • Grignard reagent addition : Advanced routes involve nucleophilic additions to triazine precursors, followed by bromination at position 8 using reagents like NBS or Br₂ .
    Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and spectroscopic data.

Basic: How is the compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for bromine-substituted carbons appear downfield (e.g., δ ~140–142 ppm in ¹³C NMR). Amino protons (NH₂) resonate as broad singlets near δ 8.4 ppm in DMSO-d₆ .
  • IR spectroscopy : NH stretches appear at ~3080–3346 cm⁻¹; C=O or C=N stretches (if present) at 1620–1725 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 229.04) confirm molecular weight .

Basic: What are the solubility and stability properties of this compound?

  • Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMSO, DMF) and halogenated solvents (CHCl₃).
  • Stability : Stable under inert atmospheres but sensitive to light and moisture. Store at –20°C in amber vials with desiccants .

Advanced: How can crystallographic data resolve structural ambiguities in brominated pyrazolo-triazines?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Bromine positioning : Bond lengths (C-Br ~1.9 Å) and angles distinguish substitution patterns .
  • Hydrogen bonding : NH groups often form intermolecular H-bonds (e.g., N–H···N), stabilizing crystal lattices .
    Example : For 7-bromo derivatives, space group P2₁/c and unit cell parameters (a = 10.2 Å, b = 15.4 Å) were reported .

Advanced: What reaction mechanisms explain the regioselectivity of bromination in pyrazolo-triazines?

Bromination favors position 7 or 8 due to:

  • Electronic effects : Electron-rich positions (e.g., adjacent to amino groups) are more reactive.
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) direct bromination to less hindered sites .
    Experimental validation : Use DFT calculations to map electron density and compare with experimental bromination outcomes .

Advanced: How can contradictory biological activity data be addressed for this compound?

Discrepancies in CDK inhibition or cytotoxicity may arise from:

  • Purity issues : Characterize batches via HPLC (>98% purity) to rule out impurities .
  • Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess aggregation or solubility artifacts .
  • Structural analogs : Compare with non-brominated analogs (e.g., 8-methyl derivatives) to isolate bromine’s role .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time for halogenation steps (e.g., 30 min vs. 20 h) .
  • Catalytic systems : Use Pd catalysts for cross-coupling reactions to introduce aryl/alkyl groups post-bromination .
  • Workup : Employ Kugelrohr distillation or recrystallization (e.g., from methanol/hexane) to isolate high-purity products .

Advanced: How does bromine substitution impact electronic properties and reactivity?

  • Electron-withdrawing effect : Bromine decreases electron density at adjacent carbons, enhancing electrophilic substitution at distal positions .
  • UV-Vis spectroscopy : Bromine redshifts absorption maxima (λmax) by 10–20 nm compared to non-halogenated analogs due to increased conjugation .

Safety and Handling: What precautions are critical during experimental work?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Halogenated waste must be segregated and incinerated by certified facilities to prevent environmental release .
    First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention and provide SDS .

Future Directions: What unexplored applications exist for this compound?

  • Photodynamic therapy : Bromine’s heavy atom effect could enhance singlet oxygen generation in light-activated therapies .
  • Metal-organic frameworks (MOFs) : Explore coordination with transition metals (e.g., Cu²⁺) for catalytic or sensing applications .

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